molecular formula C9H16N2O B1399474 1-(Pyrrolidin-3-ylmethyl)pyrrolidin-2-one CAS No. 1250178-52-9

1-(Pyrrolidin-3-ylmethyl)pyrrolidin-2-one

Cat. No.: B1399474
CAS No.: 1250178-52-9
M. Wt: 168.24 g/mol
InChI Key: UOEQVGGEGKRRLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of 1-(Pyrrolidin-3-ylmethyl)pyrrolidin-2-one

This compound is a bicyclic organic compound belonging to the class of γ-lactams. Its molecular formula is $$ \text{C}9\text{H}{16}\text{N}_2\text{O} $$, with a molecular weight of 168.24 g/mol. The structure consists of two fused pyrrolidinone rings: a primary lactam ring (pyrrolidin-2-one) and a secondary pyrrolidine ring connected via a methylene bridge at the 3-position of the pyrrolidine moiety. Key identifiers include:

Property Value Source
CAS Registry Number 1250178-52-9
EC Number 960-086-9
SMILES C1CC(=O)N(C1)CC2CCNC2
InChIKey UOEQVGGEGKRRLM-UHFFFAOYSA-N

The compound’s bicyclic architecture confers rigidity, making it a valuable scaffold in medicinal chemistry and synthetic organic research.

Historical Context and Discovery

The compound was first reported in 2012, as evidenced by its initial registration in PubChem (CID 62370906). Its synthesis emerged alongside advances in stereoselective lactamization and N-alkylation techniques, particularly those leveraging palladium catalysis and solid-phase reactions. For instance, the Chen group’s work on γ-C(sp³)–H lactamization (2013) provided a methodological foundation for accessing similar bicyclic structures. Early synthetic routes often involved reductive amination of pyrrolidinone precursors or cyclization of γ-amino acids. Patent filings from 2002–2008 describe optimized protocols for stereoselective synthesis of pyrrolidine derivatives, highlighting the compound’s role as an intermediate in pharmaceutical manufacturing.

Significance in Heterocyclic Chemistry

The compound’s significance stems from its dual heterocyclic motifs:

  • Pyrrolidinone Ring : The lactam moiety enables hydrogen bonding and dipole interactions, critical for binding biological targets.
  • Pyrrolidine Substituent : The saturated nitrogen-containing ring enhances solubility and provides a site for further functionalization.

This structural duality has led to applications in:

  • Drug Discovery : As a core structure for kinase inhibitors and antimicrobial agents.
  • Catalysis : Serving as a ligand in asymmetric synthesis due to its chiral centers.
  • Material Science : As a monomer for polyamide derivatives with tunable thermal properties.

Recent studies emphasize its utility in multicomponent reactions, where it acts as a bifunctional substrate for C–H activation and cycloaddition processes.

Scope and Objectives of the Research

Current research objectives focus on:

  • Structural Optimization : Modifying the methylene bridge or lactam ring to enhance bioactivity.
  • Synthetic Accessibility : Developing one-pot methodologies using cost-effective catalysts (e.g., Pd/Al₂O₃).
  • Functionalization Pathways : Exploring regioselective alkylation and decarboxylation reactions.

For example, bio-based synthesis routes from glutamic acid have been demonstrated, achieving yields >80% via Pd-catalyzed reductive N-alkylation. These efforts aim to position this compound as a versatile building block for next-generation therapeutics and functional materials.

Properties

IUPAC Name

1-(pyrrolidin-3-ylmethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c12-9-2-1-5-11(9)7-8-3-4-10-6-8/h8,10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOEQVGGEGKRRLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation

The initial step involves the synthesis of γ-amino-β-hydroxybutyric acid , which can be obtained through various routes such as:

Protection and Silylation

The amino-hydroxy acid is reacted with a silylating agent such as hexamethyl-disilazane or bis-(trimethylsilyl)-urea in anhydrous conditions, often in inert solvents like toluene or acetonitrile, at reflux temperatures (35–80°C). This step protects the hydroxyl group, facilitating subsequent cyclization:

γ-amino-β-hydroxybutyric acid + silylating agent → silyl-protected intermediate

Cyclization to Pyrrolidin-2-one

The protected intermediate undergoes cyclization under heating, leading to the formation of the pyrrolidin-2-one ring. This process can involve:

  • Heating the silyl-protected amino acid derivatives.
  • Intramolecular nucleophilic attack of the amino group on the activated carbonyl carbon.

Alkylation to Form the Pyrrolidin-3-ylmethyl Group

The pyrrolidin-2-one is then reacted with halide derivatives of aliphatic acids (e.g., halogenated methyl derivatives like halomethyl compounds) in the presence of alkali metal hydrides such as sodium hydride, potassium hydride, or lithium hydride. This step introduces the pyrrolidin-3-ylmethyl substituent:

Pyrrolidin-2-one + halomethyl derivative → N-alkylated pyrrolidin-2-one

The reaction typically occurs in polar aprotic solvents like acetonitrile or dimethylformamide, at temperatures around 35–80°C, often with reflux.

Hydrolysis and Amidation

Finally, the silyl protecting groups are hydrolyzed using aqueous acid or base, yielding the free hydroxyl groups. The compound is then reacted with amines (e.g., R1.NH.R2) to form the corresponding amides , completing the synthesis of 1-(Pyrrolidin-3-ylmethyl)pyrrolidin-2-one :

Hydrolyzed intermediate + amine → final amide product

This amidation can be performed under standard conditions with reagents like ammonia or substituted amines, often in solvents like ethanol or methanol.

Representative Reaction Scheme

γ-Amino-β-hydroxybutyric acid
        |
   Silylation (hexamethyl-disilazane)
        |
   Cyclization (heat)
        |
   N-(Pyrrolidin-2-one) intermediate
        |
   Alkylation with halomethyl derivative (NaH, acetonitrile)
        |
   Hydrolysis of silyl groups
        |
   Amidation with R1.NH.R2
        |
   this compound

Data Tables and Reaction Conditions

Step Reagents Solvent Temperature Duration Notes
Protection Hexamethyl-disilazane or bis-(trimethylsilyl)-urea Toluene / Acetonitrile Reflux (35–80°C) 30–60 min Protects hydroxyl group for cyclization
Cyclization Heat of protected intermediate Same as above 80°C 1–4 hours Intramolecular cyclization to pyrrolidin-2-one
Alkylation Halomethyl derivative + NaH Acetonitrile 35–80°C 1–6 hours Introduces pyrrolidin-3-ylmethyl group
Hydrolysis Aqueous acid/base Room temp 1–2 hours Removes silyl groups
Amidation R1.NH.R2 Ethanol / Methanol Reflux 12–24 hours Final formation of amide linkage

Research Findings and Literature Support

  • The patent literature (e.g., CA1087200A) documents methods involving silylation, cyclization, and alkylation for pyrrolidin-2-one derivatives, emphasizing the utility of silyl protecting groups and alkali metal hydrides.
  • Synthetic routes involving cyclization of amino alcohols and subsequent alkylation are well-established in heterocyclic chemistry, providing high yields and stereoselectivity when chiral starting materials are used.
  • Recent advances in medicinal chemistry have utilized similar strategies for synthesizing pyrrolidine-based compounds with biological activity, including neuroprotective and analgesic effects.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrrolidin-3-ylmethyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidinone derivatives.

Scientific Research Applications

1-(Pyrrolidin-3-ylmethyl)pyrrolidin-2-one has diverse applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.

    Industry: The compound is utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(Pyrrolidin-3-ylmethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Antimicrobial Agents

  • 1-Methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one: The quinoxaline moiety confers antimicrobial activity, likely via intercalation or inhibition of microbial DNA synthesis.
  • 1-(Pyridin-4-yl)pyrrolidin-2-one derivatives: These compounds inhibit Plasmodium cytochrome P450 enzymes, showing antimalarial activity with EC₅₀ values in the nanomolar range. However, low metabolic stability in liver microsomes (Table 2 in ) limits their therapeutic utility .

Antioxidants

  • 1-(5-Chloro-2-hydroxyphenyl)pyrrolidin-2-one derivatives : Substituents like thioxo-oxadiazole or triazole enhance radical scavenging. For example, one derivative showed 1.5× higher DPPH scavenging activity than ascorbic acid, attributed to electron-donating groups stabilizing free radicals .

Neuroprotective and Anti-Alzheimer’s Agents

  • 1-(2,3-Dihydroxyphenyl)pyrrolidin-2-one: Isolated from Gymnadenia conopsea, this compound protects neuronal cells from oxidative stress, likely via modulation of antioxidant pathways .
  • Benzylated pyrrolidin-2-one derivatives (e.g., compound 10b) : Fluorobenzoyl and methoxybenzyl groups enhance acetylcholinesterase (AChE) inhibition, with IC₅₀ values comparable to donepezil. Molecular docking studies suggest interactions with the AChE gorge’s peripheral anionic site .

Cardiovascular Agents

  • Arylpiperazine-pyrrolidin-2-one hybrids: The 2-chlorophenyl substituent in compound 7 (pKi = 7.13 for α₁-adrenoceptors) and 4-ethoxyphenyl group in compound 13 (ED₅₀ = 1.0 mg/kg for antiarrhythmic activity) demonstrate how substituent electronics influence receptor affinity and efficacy .

Structural and Physicochemical Comparisons

Compound Key Substituent Bioactivity Key Data/EC₅₀/IC₅₀ Reference
1-Methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one Quinoxalin-2-yl Antimicrobial MIC: Not reported
1-(5-Chloro-2-hydroxyphenyl)-4-(thioxo-oxadiazole)pyrrolidin-2-one 5-Chloro-2-hydroxyphenyl, oxadiazole Antioxidant DPPH IC₅₀: 1.5× ascorbic acid
1-(3-Aminopropyl)pyrrolidin-2-one (in MR30) 3-Aminopropyl MST3 kinase inhibition EC₅₀: 55 ± 43 nM
1-(Pyridin-4-yl)pyrrolidin-2-one Pyridin-4-yl Antimalarial (Pf/P. vivax) EC₅₀: ~55–57 nM
1-(2-Chlorophenyl-piperazinyl-propyl)pyrrolidin-2-one Arylpiperazine, chlorophenyl α₁-Adrenoceptor antagonist pKi = 7.13

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, oxadiazole) enhance antioxidant and antimicrobial activities by stabilizing reactive intermediates .
  • Hydrophilic substituents (e.g., aminopropyl, hydroxylphenyl) improve target engagement in enzymes like kinases or AChE .
  • Aromatic systems (quinoxaline, pyridine) expand π-π interactions, critical for DNA intercalation or cytochrome P450 binding .

Biological Activity

1-(Pyrrolidin-3-ylmethyl)pyrrolidin-2-one, a compound with the molecular formula C9_9H16_{16}N2_2O, is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound is characterized by two pyrrolidine rings connected through a methylene bridge. Its structure allows for various interactions with biological targets, making it a candidate for drug development.

PropertyValue
Molecular FormulaC9_9H16_{16}N2_2O
Molecular Weight168.24 g/mol
CAS Number1803601-94-6
SolubilitySoluble in water
Melting PointNot specified

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on pyrrolo[3,4-b]pyridin derivatives have demonstrated their ability to inhibit cell viability in various cancer cell lines, particularly in triple-negative breast cancer (TNBC) models like MDA-MB-231.

Case Study: Anticancer Effects

In a study evaluating the effects of related compounds on MDA-MB-231 and MCF-7 breast cancer cell lines, it was found that certain derivatives significantly decreased cell viability at low concentrations. The compound with the highest activity was noted to reduce cell viability at concentrations as low as 6.25 µM .

The mechanism of action for this compound is believed to involve interactions with specific enzymes and receptors that are critical in cancer progression. For example, studies have shown that pyrrolidine derivatives can act as inhibitors of kinases involved in cellular signaling pathways.

MechanismDescription
Enzyme InhibitionCompounds may inhibit specific kinases (e.g., CK1)
Receptor InteractionPotential interaction with estrogen receptors (ERα)
CytotoxicityInduces apoptosis in cancer cells through various pathways

In Vitro Studies

In vitro assays have been conducted to assess the cytotoxic effects of this compound on various cancer cell lines. The results indicate promising anticancer activity, particularly against TNBC cells. The IC50_{50} values observed suggest that modifications to the pyrrolidine structure can enhance biological activity.

Table 3: IC50_{50} Values of Related Compounds

CompoundCell LineIC50_{50} (µM)
Compound 1fMDA-MB-2316.25
Compound 1dMDA-MB-23125
Compound 1bMCF-7>200

Q & A

Q. Key Factors :

  • Temperature : Higher temperatures (e.g., 150°C) improve nucleophilic substitution efficiency but may degrade heat-sensitive intermediates .
  • Catalysts : Iodine enhances regioselectivity in domino reactions .
  • Solvent Choice : Polar aprotic solvents (DMF) stabilize intermediates in SNAr reactions .

How can researchers resolve contradictions in reported biological activities of pyrrolidin-2-one derivatives?

Advanced Question
Answer:
Contradictions often arise from:

  • Structural Variability : Minor substituent changes (e.g., fluorophenyl vs. trifluorophenyl groups) alter receptor binding. For example, 4-(3,4,5-trifluorophenyl) derivatives show SV2A-targeting activity, while non-fluorinated analogs lack efficacy .
  • Assay Conditions : Differences in cell lines (e.g., HEK293 vs. CHO) or concentration ranges (µM vs. nM) impact reported IC50 values .

Q. Methodological Solutions :

  • Comparative SAR Studies : Systematically vary substituents while keeping other parameters constant (e.g., compare antiarrhythmic activity of 1-[3-(4-arylpiperazin-1-yl)-2-hydroxypropyl] derivatives) .
  • Standardized Assays : Use uniform protocols (e.g., hERG channel inhibition assays at 37°C in pH 7.4 buffer) to minimize variability .

What methodological considerations are critical when designing multi-component reactions for pyrrolidin-2-one derivatives with potential anticancer properties?

Advanced Question
Answer:
Design Principles :

  • Catalyst Selection : Elemental iodine (1–5 mol%) enables efficient three-component coupling of γ-butyrolactam, aldehydes, and thiophenols .
  • Steric Effects : Bulky substituents (e.g., trityl groups) require longer reaction times (24–48h) but improve stereochemical control .

Q. Analytical Validation :

  • Spectral Analysis : Use 1^1H NMR to confirm regioselectivity (e.g., δ 10.01 ppm for aldehyde protons in intermediates) .
  • XRD Confirmation : Resolve stereochemistry ambiguities via X-ray crystallography (e.g., (R)-4-(3-fluorophenyl) derivatives show distinct diffraction peaks at 2θ = 12.7° and 18.2°) .

How should researchers address gaps in toxicological and ecological data for pyrrolidin-2-one derivatives?

Advanced Question
Answer:
Data Gaps Identified :

  • No ecotoxicity (e.g., LC50 for Daphnia magna) or biodegradability data are available for most derivatives .

Q. Proposed Strategies :

  • In Silico Modeling : Use QSAR tools (e.g., EPI Suite) to predict bioaccumulation (logP >3 indicates high risk) .
  • Microcosm Studies : Evaluate soil mobility using OECD Guideline 121 (column leaching tests) for compounds with low water solubility (<1 mg/L) .

What are the challenges in confirming the stereochemistry of pyrrolidin-2-one derivatives, and how can they be mitigated?

Advanced Question
Answer:
Challenges :

  • Enantiomer Separation : (S)- and (R)-isomers of 1-(pyridin-2-yl)pyrrolidin-3-ol require chiral HPLC (e.g., Chiralpak AD-H column) for resolution .

Q. Solutions :

  • Chiral Auxiliaries : Use (S)-BINOL to induce asymmetry during synthesis of 1-((2R)-oxiran-2-ylmethyl) derivatives .
  • Dynamic NMR : Monitor diastereotopic proton splitting (e.g., Δδ = 0.3 ppm for geminal protons in 3-hydroxypyrrolidine derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Pyrrolidin-3-ylmethyl)pyrrolidin-2-one
Reactant of Route 2
Reactant of Route 2
1-(Pyrrolidin-3-ylmethyl)pyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.